molecular formula C11H13NO4 B555639 H-D-Asp(OBzl)-OH CAS No. 13188-89-1

H-D-Asp(OBzl)-OH

Cat. No. B555639
CAS RN: 13188-89-1
M. Wt: 223.22 g/mol
InChI Key: VGALFAWDSNRXJK-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“H-D-Asp(OBzl)-OH”, also known as D-Aspartic acid alpha benzyl ester, is a chemical compound with the molecular formula C11H13NO4 and a molecular weight of 223.2 . It is used as an intermediate for peptide synthesis .

Scientific Research Applications

Solvent Effects on Redox Properties

The novel ferrocenoyl-dipeptides, including Fc-Asp(OBzl)-Asp(OBzl)-OBzl, have been synthesized and characterized for their redox properties in different solvents. These compounds, including those related to H-D-Asp(OBzl)-OH, demonstrate strong hydrogen bonding with solvent molecules and exhibit reversible one-electron oxidations, influenced by the solvent nature (Baker, Kraatz, & Quail, 2001).

Dipeptide Formation in Synthesis

During the benzyloxycarbonylation of H-Asp(OBzl)-OH, a side product, Z-Asp(OBzl)-Asp(OBzl)-OH, is formed. This dipeptide formation varies depending on the base used, highlighting the complexities in synthesizing peptides related to H-D-Asp(OBzl)-OH (Iguchi, Kawasaki, & Okada, 2009).

Chiral Recognition in Molecularly Imprinted Materials

H-D-Asp(OBzl)-OH related tetrapeptide derivatives have been used in molecularly imprinted materials for studying chiral recognition abilities. The polarity of the environment significantly affects these abilities, with the best chiral recognition occurring in a 50 vol% aqueous ethanol solution (Kondo & Yoshikawa, 2001).

Transporter Mediated Uptake and Transport

Studies involving modified dipeptides like H-D-Asp(OBzl)-OH reveal their efficient transport across Caco-2 monolayers via the oligopeptide transporter. This research provides insight into the molecular mechanisms of dipeptide transport and stability, essential for drug delivery systems (Taub, Moss, Steffansen, & Frokjaer, 1998).

Synthesis of RGD Mimetics

H-D-Asp(OBzl)-OH related compounds have been synthesized as potential RGD mimetics, showing selective binding to specific integrin receptors. This research contributes to the development of new therapeutic agents targeting cell adhesion processes (Mihala et al., 2006).

Stability, Metabolism, and Transport in Prodrugs

H-D-Asp(OBzl)-OH and related compounds have been explored as model prodrugs, providing valuable insights into their stability, metabolism, and transport in biological systems. This research is crucial for designing more effective and stable drug delivery systems (Steffansen et al., 1999).

Safety And Hazards

Safety data sheets suggest that “H-D-Asp(OBzl)-OH” may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

Future Directions

The future directions of “H-D-Asp(OBzl)-OH” are not specified in the search results. Given its role in peptide synthesis, it may continue to be valuable in the development of new peptides for research and therapeutic applications .

properties

IUPAC Name

(2R)-2-amino-4-oxo-4-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c12-9(11(14)15)6-10(13)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,14,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGALFAWDSNRXJK-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-D-Asp(OBzl)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Ueda, K Kiyohara, S Lee, H Aoyagi… - The Journal of …, 1992 - jstage.jst.go.jp
Results The synthetic strategy for cyclo (-L-Asp-L-Val-)(2LL) is shown in Fig. 1 (A). The same procedure was applied to the other three diastereoisomers(2LD, 2DL and 2DD). mt ZL-Asp (…
Number of citations: 1 www.jstage.jst.go.jp
J Huszár, Z Timár, F Bogár, B Penke… - Journal of Peptide …, 2009 - Wiley Online Library
… NaHCO 3 (430 mg, 5.38 mmol) was added to a solution of HD-Asp-OBzl-OH (600 mg, 2.69 mmol) in distilled water (10 ml), followed by the dropwise addition of 4-methyl-…
Number of citations: 2 onlinelibrary.wiley.com

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